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5-(Benzo[d]oxazol-2-yl)quinolin-8-ol

Cat. No.: B11859081
CAS No.: 112518-99-7
M. Wt: 262.26 g/mol
InChI Key: RHJSRHUUNSTVDJ-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Derivatives in Synthetic and Industrial Organic Chemistry

The quinoline scaffold, a fused system of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in organic chemistry. rdd.edu.iq Its derivatives are not only prevalent in a variety of natural products, particularly alkaloids, but are also pivotal in the synthesis of a wide array of compounds with significant pharmacological properties. nih.gov In synthetic organic chemistry, the functionalization of the quinoline ring is a key strategy for expanding chemical diversity and enhancing the pharmacological profiles of new molecules. researchgate.net

Industrially, quinoline and its derivatives serve as essential precursors and intermediates. For instance, 8-hydroxyquinoline (B1678124) is a versatile chelating agent and a precursor to pesticides. mdpi.com The 2- and 4-methyl derivatives of quinoline are fundamental in the production of cyanine (B1664457) dyes. mdpi.com Furthermore, the oxidation of quinoline yields quinolinic acid, a precursor to a commercially available herbicide. mdpi.com The versatility of quinoline derivatives also extends to their use as solvents for resins and terpenes, and as corrosion inhibitors. mdpi.com

Importance of Oxazole (B20620) and Benzoxazole (B165842) Scaffolds in Medicinal and Materials Chemistry

Oxazole and its fused derivative, benzoxazole, are five-membered aromatic heterocycles containing oxygen and nitrogen. These scaffolds are of paramount importance in medicinal chemistry due to their ability to selectively interact with various enzymes and receptors through non-covalent interactions. researchgate.net This leads to a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comnih.gov Several marketed drugs, such as the non-steroidal anti-inflammatory drug flunoxaprofen, contain the benzoxazole core. mdpi.com

In the realm of materials chemistry, benzoxazole derivatives are valued for their unique photophysical properties. Their structural characteristics make them suitable for use as fluorescent chemosensors for specific ions and in mesogenic applications. nih.gov The development of new benzoxazole derivatives is an active area of research, with a focus on creating novel materials with tailored optical and electronic properties. mdpi.com

Overview of Fused Heterocyclic Systems: The Quinoline-Benzoxazole Hybrid

The strategic fusion of two or more bioactive heterocyclic scaffolds into a single molecular entity, known as molecular hybridization, is a powerful approach in drug discovery and materials science. nih.gov This strategy can lead to compounds with enhanced or entirely new functionalities. The quinoline-benzoxazole hybrid system brings together the significant attributes of both individual heterocycles.

Research into such hybrids has revealed promising biological activities. For example, quinoline-benzothiazole hybrids, structurally related to quinoline-benzoxazole systems, have shown potential as antitubercular agents. nih.gov The combination of these two scaffolds can result in synergistic effects, leading to improved potency and drug-like properties. nih.gov From a materials perspective, the fusion of these aromatic systems can lead to novel luminogens with applications in areas like aggregation-induced emission (AIE) and chemosensing. nih.gov

Scope and Objectives of Research on 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol and Related Analogues

The specific compound, this compound, represents a unique fusion of the 8-hydroxyquinoline and benzoxazole moieties. Research on this and related analogues is driven by several key objectives:

Synthesis and Characterization: To develop efficient synthetic routes to produce these hybrid molecules and to fully characterize their structures using modern spectroscopic techniques.

Exploration of Biological Activity: To investigate the potential of these compounds as anticancer, antimicrobial, and antifungal agents, leveraging the known bioactivities of their parent scaffolds. researchgate.netnih.govnih.gov

Investigation of Photophysical Properties: To study the fluorescence and chemosensory capabilities of these compounds, particularly their potential for detecting metal ions, which is a known property of 8-hydroxyquinoline derivatives. researchgate.netwalisongo.ac.id

Structure-Activity Relationship (SAR) Studies: To understand how modifications to the chemical structure of these hybrids influence their biological and material properties, guiding the design of more potent and selective compounds.

The following sections will provide a more detailed overview of the research findings related to the synthesis, properties, and potential applications of this compound and its analogues.

Research Findings on Quinoline-Benzoxazole Analogues

While specific research data on this compound is not widely published, studies on closely related analogues provide valuable insights into the potential properties and applications of this compound class.

Synthesis and Characterization

The synthesis of related benzoxazole and quinoline derivatives often involves multi-step reaction sequences. For instance, the synthesis of N-(2-(Pyridin-3-yl)benzo[d]oxazol-5-yl)-3-(trifluoromethyl)benzamide, a benzoxazole derivative, has been reported with specific characterization data.

Table 1: Synthesis and Characterization Data for a Benzoxazole Analogue

Compound Name Yield Physical Appearance Melting Point (°C) 1H NMR (DMSO, δ ppm) 13C NMR (DMSO, δ ppm)

Data sourced from a study on heterocyclic benzoxazole derivatives. nih.gov

Anticancer and Antimicrobial Activity

Derivatives of both quinoline and benzoxazole have been extensively studied for their biological activities. Benzo[f]quinoline derivatives have shown notable anticancer activity. mdpi.commdpi.com Similarly, 8-hydroxyquinoline derivatives have demonstrated antibacterial and antifungal properties. researchgate.netnih.gov A study on quinoline-based hydroxyimidazolium hybrids revealed potent activity against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com

Table 2: Antimicrobial Activity of a Quinoline-Based Hybrid

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Hybrid 7b Staphylococcus aureus 2 µg/mL
Hybrid 7b Mycobacterium tuberculosis H37Rv 10 µg/mL
Hybrid 7c Cryptococcus neoformans 15.6 µg/mL

Data from a study on the antimicrobial activity of quinoline-based hydroxyimidazolium hybrids. mdpi.com

Photophysical and Chemosensory Properties

The inherent fluorescence of quinoline and benzoxazole systems makes them attractive candidates for materials science applications. Methoxyquinolone-benzothiazole hybrids have been investigated as aggregation-induced emission luminogens and fluorescent chemosensors for cyanide ions. nih.gov The 8-hydroxyquinoline moiety is a well-known chelator, and its derivatives are often explored for their ability to detect metal ions through changes in their photophysical properties. researchgate.netwalisongo.ac.id

Table 3: Photophysical Properties of a Phenylazoquinolin-8-ol Dye

Compound Solvent λmax (nm) Molar Absorptivity (ε)
HQ-01 Dichloromethane 400 2.01 x 104
HQ-02 Dichloromethane 480 1.70 x 104

Data from a study on the photophysical properties of phenylazoquinolin-8-ol dyes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10N2O2 B11859081 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol CAS No. 112518-99-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112518-99-7

Molecular Formula

C16H10N2O2

Molecular Weight

262.26 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-yl)quinolin-8-ol

InChI

InChI=1S/C16H10N2O2/c19-13-8-7-11(10-4-3-9-17-15(10)13)16-18-12-5-1-2-6-14(12)20-16/h1-9,19H

InChI Key

RHJSRHUUNSTVDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Quinoline Benzoxazole Conjugates

Conventional and Modern Strategies for Quinoline (B57606) Nucleus Synthesis

The synthesis of the quinoline core is a well-established area of heterocyclic chemistry, with a rich history of named reactions and a growing portfolio of modern, more efficient methods.

Named Reactions

A variety of classic reactions, often named after their discoverers, form the bedrock of quinoline synthesis. These methods typically involve the cyclization of appropriately substituted anilines or related precursors.

Reaction NameReactantsGeneral Product
Meth-Cohn Synthesis Acylanilides and Vilsmeier's reagent2-Chloro-3-substituted quinolines nih.govmdpi.comnih.gov
Friedländer Synthesis o-Aminobenzaldehydes or ketones and a compound with an α-methylene groupSubstituted quinolines organic-chemistry.orgmdpi.commdpi.comnih.govresearchgate.net
Knorr Quinoline Synthesis β-Ketoanilides2-Hydroxyquinolines mdpi.comnih.govbohrium.comorganic-chemistry.org
Camps Quinoline Synthesis o-AcylaminoacetophenonesHydroxyquinolines rsc.orgrsc.orgnih.govresearchgate.net
Niementowski Quinoline Synthesis Anthranilic acids and ketones or aldehydesγ-Hydroxyquinoline derivatives researchgate.netiipseries.orgnih.govnih.gov
Pfitzinger Reaction Isatin (B1672199) and a carbonyl compoundQuinoline-4-carboxylic acids mdpi.com

The Meth-Cohn quinoline synthesis provides a route to 2-chloro-3-substituted quinolines by treating acylanilides with Vilsmeier's reagent. nih.govmdpi.comnih.gov A notable application of a related approach led to the synthesis of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde, a complex quinoline-benzoxazole conjugate.

The Friedländer synthesis is a versatile and widely used method that involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or base. organic-chemistry.orgmdpi.commdpi.comnih.govresearchgate.net This reaction is valued for its operational simplicity and the ready availability of starting materials. mdpi.com

The Knorr quinoline synthesis involves the cyclization of β-ketoanilides in the presence of a strong acid, such as sulfuric acid, to yield 2-hydroxyquinolines. mdpi.comnih.govbohrium.comorganic-chemistry.org The reaction proceeds through an electrophilic aromatic substitution followed by dehydration. nih.gov

In the Camps quinoline synthesis , o-acylaminoacetophenones undergo base-catalyzed intramolecular cyclization to form a mixture of two different hydroxyquinolines. rsc.orgrsc.orgnih.govresearchgate.net The ratio of the isomers depends on the reaction conditions and the structure of the starting material. rsc.org

The Niementowski quinoline synthesis is the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. researchgate.netiipseries.orgnih.govnih.gov This method is a variation of the Friedländer synthesis. researchgate.net

The Pfitzinger reaction offers a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound in the presence of a base. mdpi.com The reaction begins with the hydrolysis of isatin to an isatoic acid, which then condenses with the carbonyl compound.

Non-Classical Approaches

In recent years, a focus on green chemistry and process efficiency has driven the development of non-classical approaches to quinoline synthesis. These methods often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of quinolines. For instance, the Niementowski modification of the Friedlander synthesis, which uses isatoic anhydride (B1165640) instead of anthranilic acid, has been successfully carried out under microwave irradiation and solvent-free conditions to produce quinazolinone scaffolds, which are structurally related to quinolines. Microwave-assisted synthesis has also been applied to the Friedländer reaction, leading to rapid and efficient production of poly-substituted quinolines. mdpi.com

Solvent-free conditions represent another green approach to quinoline synthesis. The Friedländer synthesis of poly-substituted quinolines has been effectively performed using p-toluenesulfonic acid as a catalyst under solvent-free conditions, often in conjunction with microwave irradiation. mdpi.com Nanocatalysts have also been employed for the synthesis of quinoline derivatives under solvent-free conditions, offering high yields in shorter reaction times.

Electrocyclization reactions, while a fundamental concept in organic chemistry, are also being explored in modern synthetic routes to quinolines, often as part of a cascade or multicomponent reaction sequence. nih.gov

Synthetic Routes for Benzoxazole (B165842) Derivatives from Precursors

The benzoxazole ring system is another crucial heterocyclic motif, and its synthesis typically involves the cyclization of a 2-aminophenol (B121084) precursor with a suitable one-carbon component.

Cyclization of 2-Aminophenols with Cyanating Agents

The reaction of 2-aminophenols with cyanating agents is a common method for the synthesis of 2-aminobenzoxazoles. While cyanogen (B1215507) bromide (BrCN) has been traditionally used, its high toxicity has led to the development of safer alternatives. One such alternative is the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid, which provides a nonhazardous route to 2-aminobenzoxazoles.

Smiles Rearrangement in Benzoxazole Chemistry

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction that has been applied to the synthesis of benzoxazole derivatives. One approach involves the activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by intramolecular rearrangement to afford N-substituted 2-aminobenzoxazoles. This metal-free methodology offers a wide scope for the amine component and proceeds in short reaction times.

Metal-Catalyzed and Nanocatalyst-Assisted Methodologies

The use of metal catalysts and nanocatalysts has significantly advanced the synthesis of benzoxazole derivatives, offering milder reaction conditions, higher yields, and greater functional group tolerance.

Metal-catalyzed syntheses often involve the condensation of 2-aminophenols with aldehydes, carboxylic acids, or other carbonyl compounds. A variety of transition metals, including copper, palladium, and iron, have been employed as catalysts. researchgate.net For example, copper(I) iodide, in combination with a Brønsted acid, has been used to catalyze the cyclization of 2-aminophenols with β-diketones. rsc.org Copper-catalyzed intramolecular cyclization of ortho-halobenzanilides is another route to benzoxazoles. mdpi.com

Nanocatalyst-assisted methodologies represent a green and efficient approach to benzoxazole synthesis. Nanocatalysts offer advantages such as high surface area, reusability, and often allow for reactions to be carried out in environmentally benign solvents like water or under solvent-free conditions. For instance, magnetic solid acid nanocatalysts have been used for the synthesis of benzoxazoles from 2-aminophenols and aldehydes in water. Similarly, CuO-NP/SiO2 nanocatalysts have been shown to be effective for the synthesis of these heterocycles.

Ionic Liquid-Catalyzed Approaches

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for the synthesis of benzoxazole derivatives. nih.govnih.gov Their use in the synthesis of quinoline-benzoxazole conjugates offers several advantages, including mild reaction conditions, high yields, and catalyst recyclability. nih.govresearchgate.net

A notable approach involves the use of a Brønsted acidic ionic liquid gel for the condensation of 2-aminophenols with aldehydes under solvent-free conditions. researchgate.netrsc.org This method has been successfully applied to synthesize various 2-substituted benzoxazoles with yields ranging from 85-98%. rsc.org The catalyst in this process can be recovered and reused for multiple cycles without a significant loss in its catalytic activity. researchgate.netrsc.org Another green approach utilizes an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication, leading to high yields of benzoxazoles in a short reaction time. nih.govresearchgate.net

Catalyst TypeReaction ConditionsYield (%)Ref.
Brønsted acidic ionic liquid gelSolvent-free, 130 °C, 5 h85-98 rsc.org
Imidazolium chlorozincate(II) ionic liquid on Fe3O4Solvent-free, sonication, 70 °C, 30 minup to 90 nih.govresearchgate.net
1-butylpyridinium iodideRoom temperatureup to 97 nih.gov

Specific Synthetic Approaches for 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol and its Analogs

The synthesis of the target molecule and its analogs can be achieved through several strategic pathways, each offering distinct advantages in terms of efficiency and molecular diversity.

Direct Conjugation Strategies

Direct conjugation methods typically involve the coupling of pre-functionalized quinoline and benzoxazole precursors. A common strategy is the condensation of an 8-hydroxyquinoline (B1678124) derivative bearing a reactive group at the 5-position with a suitable benzoxazole synthon. For instance, the reaction of 5-formyl-8-hydroxyquinoline with 2-aminophenol or its derivatives can lead to the formation of the desired Schiff base, which upon oxidative cyclization, yields the this compound.

Conversely, the synthesis can proceed through the reaction of 8-hydroxyquinoline-5-carboxaldehyde with a pre-formed 2-aminobenzoxazole (B146116) derivative. The versatility of this approach allows for the introduction of various substituents on both the quinoline and benzoxazole rings, enabling the exploration of structure-activity relationships.

Multi-component Reactions for Fused Systems

Multi-component reactions (MCRs) have gained prominence as powerful tools for the efficient construction of complex heterocyclic systems in a single synthetic operation. researchgate.netrsc.org These reactions offer high atom economy and procedural simplicity, making them attractive for the synthesis of quinoline-benzoxazole fused systems. researchgate.net

While direct MCRs for the one-pot synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the core quinoline or benzoxazole structures, which can then be further elaborated. For example, quinoline derivatives can be synthesized via MCRs like the Povarov, Gewald, and Ugi reactions. rsc.org Similarly, various MCRs are employed for the synthesis of benzoxazole scaffolds. beilstein-journals.org These pre-synthesized building blocks can then be coupled using the direct conjugation strategies mentioned earlier.

Strategies for Hydroxyl Group Functionalization at the Quinoline Moiety

The hydroxyl group at the 8-position of the quinoline ring is a key functional handle for further molecular modifications. nih.gov Its presence is often crucial for the biological activity of 8-hydroxyquinoline derivatives, partly due to its ability to chelate metal ions. rroij.comnih.gov

Functionalization of this hydroxyl group can be achieved through various reactions. Etherification, for example, by reacting the hydroxyl group with alkyl or aryl halides, can be used to modulate the lipophilicity and pharmacokinetic properties of the molecule. Esterification is another common transformation. It is important to note that modification of this hydroxyl group can sometimes impede the metal-chelating ability due to steric hindrance, which may affect the compound's biological profile. nih.gov Protection of the hydroxyl group is often a necessary step during the synthesis of more complex derivatives to prevent unwanted side reactions. rsc.org

Yield Optimization and Reaction Condition Analysis in Quinoline-Benzoxazole Synthesis

Optimizing the yield and reaction conditions is a critical aspect of synthesizing quinoline-benzoxazole conjugates efficiently and sustainably. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, play a significant role.

The development of nanocatalysts has shown promise in improving yields and reaction times for benzoxazole synthesis. rsc.org For instance, a magnetic solid acid nanocatalyst has been used for the synthesis of benzoxazoles in water under reflux conditions, achieving high yields in a short reaction time. rsc.org Similarly, a palladium-supported nanocatalyst has been employed for the one-pot synthesis of 2-phenyl benzoxazole with yields ranging from 83-95%. rsc.org Microwave-assisted synthesis has also emerged as a valuable technique to accelerate reaction rates and improve yields in the synthesis of related heterocyclic systems. rsc.orglew.ro

A comparative analysis of different catalytic systems reveals the trend towards more environmentally friendly and reusable catalysts. mdpi.com The use of ionic liquids and nanocatalysts not only often leads to higher yields but also simplifies product purification and reduces waste. researchgate.netrsc.org

CatalystSolventConditionsYield (%)Reference
[Fe3O4@SiO2@Am-PPC-SO3H][HSO4]WaterReflux, 45 minHigh rsc.org
Palladium-supported [SMNP@GLP][Cl]DMF80 °C, 18 h83-95 rsc.org
TiO2–ZrO2Acetonitrile60 °C, 15-25 min83-93 rsc.org
ZnCl2IsopropanolMicrowave, 80 °C, 30 min90-94 rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol in solution. Analysis of ¹H and ¹³C NMR spectra provides definitive information on the chemical environment of each proton and carbon atom, allowing for the verification of the compound's core structure and the study of dynamic processes like tautomerism.

The structure of this compound features both a phenolic hydroxyl group (-OH) on the quinoline (B57606) ring and nitrogen atoms in both the quinoline and benzoxazole (B165842) rings, creating the potential for tautomerism. nih.gov Specifically, the 8-hydroxyquinoline (B1678124) moiety can exist in equilibrium between its enol (-OH) and keto (=O) forms. NMR studies on related hydroxyquinolines have been used to investigate this equilibrium, which can be influenced by solvent polarity and temperature. semanticscholar.org For instance, in quinolin-2(1H)-one, the keto form is generally predominant in both solution and the solid state. semanticscholar.org

In the ¹H NMR spectrum of this compound, the proton of the hydroxyl group (-OH) would typically appear as a broad singlet, with its chemical shift being highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. The aromatic protons of the quinoline and benzoxazole rings would resonate in the downfield region, typically between 7.0 and 9.0 ppm. The specific coupling patterns (doublets, triplets, multiplets) and coupling constants (J-values) would be critical for assigning each proton to its exact position on the heterocyclic framework.

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each carbon atom. The carbon atom attached to the hydroxyl group (C8) would resonate at a characteristic downfield shift. The chemical shifts of the carbons in the heterocyclic rings provide insight into the electronic distribution within the molecule. For example, in related 2-(Benzo[d]thiazol-2-yl)propan-2-ol, the carbon atoms of the benzothiazole (B30560) ring appear at specific shifts, such as δ 180.1, 153.1, 135.3, 126.0, 124.9, 122.8, and 121.8 ppm. acs.org Similar patterns would be expected for the benzoxazole portion of the target molecule.

Interactive Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Nucleus Expected Chemical Shift (ppm) Notes
Hydroxyl Proton ¹H Variable (broad singlet) Dependent on solvent and H-bonding
Aromatic Protons ¹H 7.0 - 9.0 Complex multiplets, doublets, triplets
Aromatic & Heterocyclic Carbons ¹³C 110 - 160 Specific shifts depend on position

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum would be characterized by several key absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, with its broadness resulting from intermolecular hydrogen bonding. Sharp to medium intensity bands in the 1620-1450 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations within the aromatic and heterocyclic ring systems. The C-O stretching vibration of the phenol (B47542) and the ether linkage in the benzoxazole ring would likely appear in the 1260-1180 cm⁻¹ range.

In a related compound, [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide, characteristic IR peaks were observed for N-H stretches (3567, 3403 cm⁻¹), aromatic C-H (3108, 3004 cm⁻¹), C≡N (2191 cm⁻¹), C=O (1765 cm⁻¹), and C=N (1642 cm⁻¹) vibrations. nih.gov These provide a reference for the types of vibrational modes to be expected in complex heterocyclic systems.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Phenolic O-H Stretch, H-bonded 3400 - 3200 Broad, Strong
Aromatic C-H Stretch 3100 - 3000 Sharp, Medium
Aromatic C=C / C=N Ring Stretch 1620 - 1450 Medium to Strong
Phenolic C-O Stretch 1260 - 1180 Strong

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings, which are often weak in IR spectra.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* and n → π* transitions of conjugated systems and heteroatoms. The spectrum of this compound is expected to be complex due to the extensive conjugation across the quinoline and benzoxazole ring systems.

Studies on related 8-hydroxyquinoline derivatives show multiple absorption bands. walisongo.ac.id Typically, high-energy bands at lower wavelengths (e.g., 250-340 nm) are assigned to π-π* transitions within the benzenoid portions of the molecule. walisongo.ac.idresearchgate.net Lower-energy bands at longer wavelengths arise from intramolecular charge-transfer (ICT) transitions, which are characteristic of molecules with electron-donating (like the -OH group) and electron-accepting regions within the same conjugated system. walisongo.ac.id

The position and intensity of these absorption bands are often sensitive to the solvent polarity, a phenomenon known as solvatochromism. walisongo.ac.id In polar solvents, a bathochromic (red) shift is often observed, indicating that the excited state is more polar than the ground state. walisongo.ac.id The absorption spectrum would also be highly sensitive to pH, as protonation or deprotonation of the phenolic hydroxyl group or the quinoline nitrogen would significantly alter the electronic structure of the molecule. walisongo.ac.idnih.gov

Interactive Table: Expected UV-Vis Absorption Maxima (λmax) for this compound

Transition Type Expected λmax Range (nm) Solvent/pH Dependence
π → π* (Benzenoid) 250 - 340 Moderate
π → π* (Intramolecular Charge Transfer) > 350 High (Solvatochromism)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information from its fragmentation pattern under ionization.

Using a technique like Electron Ionization (EI), the mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The high-resolution mass spectrum would provide the precise elemental composition.

The fragmentation pattern offers a roadmap of the molecule's structure. nih.gov Fragmentation is not random; it occurs at the weakest bonds and results in the formation of stable ions. For this compound, key fragmentation pathways would likely involve:

Cleavage of the bond between the quinoline and benzoxazole rings: This would lead to two major fragment ions, one corresponding to the quinolin-8-ol radical cation and the other to the benzoxazole radical cation.

Fragmentation of the benzoxazole ring: This can involve the loss of carbon monoxide (CO) or other small neutral molecules.

Fragmentation of the quinoline ring: Aromatic rings are relatively stable, but can lose fragments like HCN. libretexts.orgmiamioh.edu

In the mass spectra of related phthalazine-1,4-dione derivatives, fragmentation often involves the loss of small, stable groups like CO, N₂, or side chains, leading to a stable base peak. raco.cat The fragmentation pattern of the target compound would be crucial for confirming the connectivity of the two heterocyclic systems.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise arrangement of atoms in the solid state. nih.gov A single-crystal X-ray diffraction study of this compound would yield a three-dimensional model of the molecule at atomic resolution.

This analysis would provide key data, including:

Crystal System and Space Group: Describing the symmetry of the crystal lattice. Related heterocyclic compounds have been found to crystallize in systems like monoclinic with space groups such as P2₁/c or C2/c. nih.gov

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Precise measurements of all covalent bonds and angles, confirming the molecular geometry.

Conformation: The dihedral angle between the planes of the quinoline and benzoxazole rings would be determined, revealing any twisting in the molecule.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, detailing any hydrogen bonding (e.g., involving the -OH group and nitrogen atoms) and π-π stacking interactions between the aromatic rings. These interactions are crucial for understanding the solid-state properties of the material.

While a crystal structure for the exact title compound is not available in the search results, analysis of similar structures, such as a phenylazojulolidine derivative, shows that the azobenzene (B91143) skeleton can be essentially planar and stabilized by intra- and intermolecular hydrogen bonds. researchgate.net Such features would be expected in the crystal structure of this compound.

Computational Chemistry and Theoretical Investigations of Quinoline Benzoxazole Systems

Density Functional Theory (DFT) Calculations: A Ground-State Perspective

DFT calculations serve as a powerful tool to model the electronic structure and properties of molecules in their ground state. For 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol, these calculations offer insights into its stability, electron distribution, and reactivity.

Ground-State Structure Optimization and Stability Analysis

The initial step in computational analysis involves optimizing the molecule's geometry to find its most stable, lowest-energy conformation. Studies have focused on the planarity and bond parameters of the quinoline (B57606) and benzoxazole (B165842) rings. The stability of the molecule is often assessed by analyzing its vibrational frequencies, where the absence of imaginary frequencies confirms a true energy minimum. The inherent stability of the fused aromatic system is a key characteristic.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic properties and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy required for electronic excitation.

For this compound, the HOMO is typically localized on the electron-rich quinolin-8-ol moiety, while the LUMO is distributed over the electron-accepting benzoxazole part. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon excitation. A lower HOMO-LUMO energy gap generally implies higher reactivity and easier electronic transitions. nih.gov The specific energy gap values can be influenced by the computational method and basis set used.

ParameterDescriptionSignificance
HOMOHighest Occupied Molecular OrbitalRegion of electron donation
LUMOLowest Unoccupied Molecular OrbitalRegion of electron acceptance
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMOIndicator of chemical reactivity and electronic excitation energy

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wavefunctions into localized bonds, lone pairs, and anti-bonding orbitals. wisc.edu This analysis helps to quantify the intramolecular charge transfer and hyperconjugative interactions that contribute to the molecule's stability. wisc.eduresearchgate.net For this compound, NBO analysis can reveal the nature of the bonding between the quinoline and benzoxazole fragments and the extent of electron delocalization across the entire system. researchgate.net

Theoretical Prediction of Reactivity and Mechanistic Pathways

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attacks by analyzing the molecule's electrostatic potential and Fukui functions. This information is crucial for understanding the molecule's reactivity in chemical reactions and for designing synthetic pathways. For instance, the analysis can pinpoint which atoms are more susceptible to attack, guiding the development of new derivatives with tailored properties. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronically excited states. rsc.org This is particularly important for understanding the photophysical behavior of molecules like this compound. rsc.org

Modeling of Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

The phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT) is a critical area of investigation for quinoline-benzoxazole systems, as it underpins their unique photophysical properties, such as large Stokes shifts and dual emissions. osti.gov Computational modeling, primarily using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is essential for understanding the intricate dynamics of this process. nih.govrsc.org

Upon photoexcitation, molecules capable of ESIPT, like those in the 2-(2'-hydroxyphenyl)benzoxazole (HBO) family, undergo a rapid transfer of a proton between donor and acceptor sites within the same molecule. rsc.orgnih.gov Theoretical modeling helps to dissect this ultrafast reaction by:

Analyzing Structural Changes: Calculations of primary bond lengths and infrared (IR) vibrational spectra in the ground state (S0) and the first excited state (S1) can predict the strengthening of the intramolecular hydrogen bond upon excitation. nih.govrsc.org For instance, a red shift in the O-H stretching frequency in the S1 state compared to the S0 state indicates a stronger hydrogen bond, which facilitates the proton transfer process. nih.gov

Mapping Potential Energy Surfaces: By constructing the potential energy curves for both the ground and excited states along the proton transfer coordinate, researchers can determine the energy barriers for the ESIPT reaction. rsc.orgnih.gov This analysis reveals whether the proton transfer is a barrierless process or if it requires surmounting a small energy hill, providing insight into the reaction kinetics. rsc.org

Investigating Reaction Mechanisms: Computational studies can propose the specific mechanism of proton transfer. For molecules with multiple proton transfer sites, such as 2,2′-(benzo[1,2-d:4,5-d′]bis(thiazole)-2,6-diyl)diphenol, TD-DFT calculations can determine whether the process is a concerted (simultaneous) or stepwise double proton transfer. nih.govrsc.org

Elucidating Substituent Effects: The nature and position of substituent groups can significantly influence ESIPT dynamics. rsc.org Theoretical models show that electron-donating or electron-withdrawing groups can alter the acidity of the proton donor and the basicity of the proton acceptor, thereby hindering or facilitating the ESIPT process. rsc.org For example, studies on amino-substituted HBO derivatives have shown that the position of the amino group can change the electronic density distribution in the excited state, which in turn affects the ease of proton transfer. rsc.org Similarly, the position of the nitrogen atom in quinoline-substituted HBO dyes has a key influence on the emission profile. rsc.org

These theoretical investigations provide a molecular-level understanding that is crucial for designing novel fluorophores with tailored photophysical properties for applications in sensors, bio-imaging, and optoelectronics. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, typically proteins or nucleic acids. nih.govnih.gov These methods are fundamental in drug discovery and materials science for predicting binding affinity and understanding interaction mechanisms at an atomic level. acs.org

Ligand-Target Binding Prediction and Interaction Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. This method is widely applied to quinoline and benzoxazole derivatives to screen for potential biological activity. nih.govresearchgate.net

The process involves:

Prediction of Binding Mode: A scoring function is used to evaluate numerous possible conformations and orientations of the ligand within the receptor's binding site, identifying the most energetically favorable pose. researchgate.net

Interaction Analysis: Once the optimal binding mode is determined, the specific interactions between the ligand and the receptor are analyzed. These interactions often include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. nih.govnih.gov For example, docking studies of a benzimidazole (B57391) derivative related to the quinoline-benzoxazole scaffold with HCV NS5B polymerase revealed strong binding through hydrogen bonds with key amino acid residues like CYS 366 and ASN 411. nih.govnih.gov

Binding Energy Estimation: Docking programs provide an estimated binding energy (or docking score), which serves as a qualitative measure of binding affinity. Lower binding energies typically indicate stronger binding. nih.gov

The table below summarizes representative findings from docking studies on related heterocyclic compounds, illustrating the type of data generated.

Compound ClassTarget ProteinKey Interacting ResiduesPredicted Binding Energy (kcal/mol)Reference
Benzimidazole DerivativeHCV NS5B PolymeraseCYS 366, ASN 411-8.4812 nih.gov
Quinoline-Thiazole DerivativesLanosterol 14α-demethylaseNot specifiedNot specified acs.orgnih.gov
Benzo[d]oxazole-7-carboxamideStaphylococcus aureus Sortase ANot specifiedNot specified researchgate.net
Benzo[f]quinoline DerivativeCyclin-Dependent Kinase 5 (CDK-5)Not specified-6.6320 nih.gov
8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline3U2K proteinNot specifiedNot specified researchgate.net

This table is illustrative of the types of results obtained from molecular docking studies on similar compound classes.

Simulation of Molecular Interactions in Biological Environments

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the ligand-receptor complex predicted by docking and to observe how the complex behaves in a more realistic biological environment (e.g., in water with ions). nih.govacs.org

For quinoline-benzoxazole systems, MD simulations can:

Confirm the stability of the predicted binding pose by running simulations for extended periods (e.g., nanoseconds). nih.gov

Reveal conformational changes in both the ligand and the protein upon binding.

Provide a more detailed picture of the role of solvent molecules in the binding interface.

Help understand how mutations in the target protein might affect ligand binding.

For example, MD simulations of a benzo[d]thiazole derivative targeting the LasR protein confirmed that the compound remained stably bound in the active site, validating its potential as an antagonist. nih.gov

Free Binding Energy Calculations (e.g., MM/PBSA Analysis)

To obtain a more quantitative prediction of binding affinity than docking scores, researchers often employ methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). nih.gov This technique calculates the free energy of binding by combining molecular mechanics energy calculations with continuum solvation models. nih.gov

The MM/PBSA method involves calculating the energy of the protein-ligand complex, the free protein, and the free ligand. The binding free energy is then determined as the difference between the energy of the complex and the sum of the energies of the individual components. nih.gov This approach is computationally less demanding than more rigorous methods like thermodynamic integration but generally provides better accuracy than simple docking scores. nih.gov It is a common follow-up to MD simulations, where snapshots from the simulation trajectory are used for the energy calculations. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. wisdomlib.orgnih.gov

For quinoline-benzoxazole derivatives, QSAR studies are employed to:

Predict the biological activity (e.g., antifungal, anticancer) of newly designed compounds before their synthesis. wisdomlib.orgnih.govnih.gov

Identify the key molecular features (descriptors) that are most influential for a given activity. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological (e.g., connectivity indices). wisdomlib.orgresearchgate.net

A typical QSAR study involves developing a model using a "training set" of compounds with known activities. nih.gov The predictive power of the resulting equation is then validated using a "test set" of compounds not used in the model's creation. wisdomlib.org For instance, a 3D-QSAR model developed for benzo[d]oxazol-2(3H)-one derivatives identified the electrostatic, van der Waals, and hydrophobic potentials required for selectively inhibiting the ALDH1A1 enzyme. nih.gov Similarly, QSPR models have been used to predict the electrochemical properties (half-wave potentials) of benzoxazine (B1645224) derivatives based on structural descriptors. nih.govresearchgate.net

The table below summarizes key findings from selected QSAR/QSPR studies on related heterocyclic systems.

Compound ClassInvestigated Property/ActivityKey Descriptors IdentifiedModel Correlation (R²)Reference
Benzoxazoles & Oxazolo PyridinesAntifungal ActivityTopological and connectivity descriptors (X1, MSD, XMOD)0.8616 wisdomlib.org
Benzo[d]oxazol-2(3H)-onesALDH1A1 InhibitionElectrostatic, van der Waals, hydrophobic fields (3D-QSAR)Not specified nih.gov
BenzoxazinesElectrooxidation Half-Wave PotentialHOMO energy, partial positive surface area, max. valency of C, relative number of H atoms0.946 nih.govresearchgate.net
Benzoxazoles, Benzimidazoles, etc.Anti-Candida albicans ActivitySPA-MLR model descriptors0.90 (Q²) nih.gov

This table highlights the application of QSAR/QSPR in identifying key structural determinants for activity and properties in similar heterocyclic systems.

These modeling approaches are invaluable for streamlining the drug discovery process, allowing for the rapid in silico screening of virtual libraries and the rational design of more potent and selective compounds. wisdomlib.org

Photophysical Properties and Optoelectronic Applications

Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol are central to its utility. These properties are intrinsically linked to its molecular structure and the dynamic processes that occur upon photoexcitation.

Quantum Yield Determination and Emission Spectra

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf), which represents the ratio of photons emitted to photons absorbed. While specific quantum yield data for this compound is not extensively documented in publicly available literature, studies on analogous 8-hydroxyquinoline (B1678124) derivatives provide valuable insights. For instance, the quantum yields of 8-hydroxyquinoline-based compounds can be significantly influenced by substituents and the molecular environment. It is anticipated that this compound would exhibit notable fluorescence, with the exact quantum yield being dependent on factors such as solvent and temperature.

The emission spectrum of a fluorophore provides information about the wavelengths of light emitted upon excitation. For 8-hydroxyquinoline derivatives, emission typically occurs in the visible region of the electromagnetic spectrum. The position and shape of the emission peak of this compound are expected to be influenced by the electronic nature of the benzoxazole (B165842) substituent and the surrounding medium.

Excited-State Intramolecular Proton Transfer (ESIPT) as a Photophysical Mechanism

A key photophysical process that can occur in molecules like this compound is Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group (-OH) at the 8-position to the nitrogen atom of the quinoline (B57606) ring within the same molecule upon excitation with light.

In the ground state, the molecule exists in its enol form. Upon photoexcitation, the acidity of the hydroxyl proton and the basicity of the quinoline nitrogen are enhanced, facilitating the transfer of the proton to form an excited-state keto tautomer. This tautomer then relaxes to its ground state via fluorescence, typically emitting light at a longer wavelength (a larger Stokes shift) compared to the normal fluorescence from the enol form. Subsequently, a rapid back-proton transfer in the ground state regenerates the original enol form.

This ESIPT process is a critical factor governing the fluorescence properties of many 8-hydroxyquinoline derivatives. nih.gov The presence of the benzoxazole group is expected to modulate the efficiency and dynamics of ESIPT in this compound, thereby influencing its emission characteristics. Theoretical studies on related molecules like 8-(Benzo[d]thiazol-2-yl)quinolin-7-ol have shown that the ESIPT process can be barrierless in certain solvents, indicating a very rapid and efficient proton transfer in the excited state. nih.gov

Influence of Solvent Polarity and Environment on Luminescent Properties

The luminescent properties of this compound are highly sensitive to the polarity and nature of the surrounding solvent. This solvatochromism arises from the change in the dipole moment of the molecule upon excitation. In polar solvents, the excited state can be stabilized to a greater extent than the ground state, leading to a red shift (a shift to longer wavelengths) in the emission spectrum.

For related phenylazoquinolin-8-ol dyes, a bathochromic shift (red shift) is observed with increasing solvent polarity. walisongo.ac.id This is attributed to the electronic character of the solvents and their interactions with the dye molecule. Similarly, the fluorescence of this compound is expected to be tunable by altering the solvent environment, a property that is highly desirable for the design of sensitive environmental probes.

Development of Molecular Switches and Logic Gates

The distinct fluorescent states of molecules undergoing ESIPT make them attractive candidates for the development of molecular switches and logic gates. A molecular switch can be toggled between two or more stable states by an external stimulus, such as light or a chemical input, resulting in a change in its physical properties, like fluorescence.

In the context of this compound, the enol and keto forms resulting from ESIPT could represent the "off" and "on" states of a fluorescent switch, or vice versa, depending on their respective emission efficiencies. By controlling the conditions that favor or inhibit the ESIPT process, such as solvent polarity or pH, it may be possible to control the switching behavior.

Furthermore, by incorporating additional recognition sites, molecules based on this scaffold could be designed to function as molecular logic gates. These devices operate at the molecular level and can perform logical operations (e.g., AND, OR, XOR) based on chemical or physical inputs, with the output being a detectable signal like a change in fluorescence. While specific applications of this compound in this area have not been extensively reported, the underlying principles of its photophysics suggest significant potential.

Chemosensor Development for Specific Analytes (e.g., Metal Ions)

The 8-hydroxyquinoline core is a well-known chelating agent, capable of binding to a variety of metal ions. This property, combined with its fluorescent nature, makes this compound a promising platform for the development of chemosensors.

Upon binding to a specific metal ion, the photophysical properties of the molecule can be significantly altered. This can manifest as either an enhancement ("turn-on") or a quenching ("turn-off") of the fluorescence signal. This change in fluorescence provides a sensitive and selective method for the detection of the target analyte.

For example, various 8-hydroxyquinoline derivatives have been developed as fluorescent chemosensors for transition metal ions like Zn²⁺, Hg²⁺, and Cu²⁺. nih.govnih.gov The selectivity of the sensor is determined by the specific binding affinity of the chelating core for different metal ions, which can be fine-tuned by modifying the substituents on the quinoline ring. A quinoline–benzothiazole (B30560) probe has demonstrated the ability to selectively detect In³⁺ ions through a colorimetric change. rsc.org It is therefore highly probable that this compound could be engineered to act as a selective chemosensor for various environmentally and biologically important metal ions.

Applications in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The strong fluorescence and potential for high quantum yields make 8-hydroxyquinoline derivatives, and by extension this compound, attractive materials for use in Organic Light-Emitting Diodes (OLEDs). In an OLED, an organic material is electrically stimulated to emit light. The color and efficiency of the emitted light are determined by the photophysical properties of the organic material.

Metal complexes of 8-hydroxyquinoline, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials in OLED technology, known for their green emission and good charge-transport properties. The introduction of the benzoxazole group in this compound could potentially tune the emission color and improve the performance of OLED devices. Derivatives of 8-hydroxyquinoline are known to be utilized as materials for OLEDs. walisongo.ac.id

Beyond OLEDs, the inherent fluorescence of this compound makes it a valuable component in the creation of various fluorescent materials. These materials can be used in a wide range of applications, including solid-state lighting, fluorescent pigments, and as probes in biological imaging.

Investigation of Molecular Interactions and Biological Mechanisms in Vitro & Theoretical

Enzyme Inhibition Studies (In Vitro)

The inhibitory potential of 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol has been explored against several enzyme families.

Topoisomerase I and II Inhibition

While various quinoline (B57606) and benzoxazole (B165842) derivatives have been investigated as potential topoisomerase inhibitors, specific in vitro assay data for the inhibitory activity of this compound against topoisomerase I and topoisomerase II are not available in the provided search results. nii.ac.jpnih.govnih.gov

Tyrosine Kinase and DHODH Kinase Inhibition

The development of quinoline and quinazoline (B50416) scaffolds has been a strategy in the discovery of tyrosine kinase inhibitors. rsc.orgnih.govresearchgate.net However, research data specifically detailing the in vitro inhibitory effects of this compound on tyrosine kinases or dihydroorotate (B8406146) dehydrogenase (DHODH) kinase were not found in the search results.

Cholinesterase (AChE, BuChE) Inhibition

Compounds featuring benzoxazole and quinoline structures are often evaluated for their ability to inhibit cholinesterases, key enzymes in neurodegenerative diseases. researchgate.netmdpi.comsemanticscholar.org Despite this, specific experimental data on the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity of this compound is not present in the available search results.

JMJD3 and UTX Demethylase Inhibition

Significant findings have been reported regarding the inhibitory action of this compound on histone demethylases of the KDM6 subfamily, specifically JMJD3 and UTX. nih.govresearchgate.net These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a key epigenetic mark. nih.govepigentek.com

Guided by a virtual fragment screening approach, the 2-benzoxazol-2-yl-phenol scaffold was identified as a promising starting point for developing JMJD3 inhibitors. nih.govresearchgate.net Subsequent synthesis and in vitro testing identified this compound (referred to in the study as compound 8) as a potent inhibitor of JMJD3. nih.gov An AlphaScreen assay determined its half-maximal inhibitory concentration (IC₅₀) to be in the low micromolar range. nih.govresearchgate.net

The compound was also tested against UTX, a highly structurally related isoform of JMJD3, and demonstrated notable selectivity. nih.gov

EnzymeIC₅₀ (μM)Selectivity (Fold)Assay Method
JMJD3 1.22 ± 0.22~21-fold vs UTXAlphaScreen
UTX >25-AlphaScreen

Table 1: In Vitro Inhibitory Activity of this compound against JMJD3 and UTX Demethylases. nih.gov

The data indicates that this compound is a selective inhibitor of JMJD3 over UTX. nih.gov

Molecular Modulators of Protein-Protein Interactions (Theoretical & In Vitro)

The ability of small molecules to interfere with protein-protein interactions is a key area of therapeutic research.

Interaction with Chromodomain Proteins (e.g., CDYL)

There is no information available in the search results regarding the theoretical or in vitro investigation of this compound as a molecular modulator of protein-protein interactions involving chromodomain proteins such as CDYL.

Antimicrobial Mechanisms (In Vitro)

The antimicrobial potential of compounds containing either the quinolin-8-ol or the benzoxazole moiety is well-documented, suggesting that their combination in a single molecule could yield significant antimicrobial effects. researchgate.netnih.gov

Antibacterial Activity against Specific Microbial Strains

Derivatives of 8-hydroxyquinoline (B1678124) are known for their broad-spectrum antibacterial properties. researchgate.net For instance, cloxyquin (5-chloroquinolin-8-ol), a simple halogenated derivative, has demonstrated notable activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml against both standard and clinical isolates. nih.gov Similarly, various 8-hydroxyquinoline derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

The benzoxazole scaffold is also a key component of many compounds with demonstrated antibacterial efficacy. nih.gov Studies on chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives revealed activity against a range of bacteria, with some compounds showing MIC values between 1.56 and 6.25 μg/mL against both Gram-positive and Gram-negative strains. nih.gov Research on 3-(2-benzoxazol-5-yl)alanine derivatives found them to be selectively active against the Gram-positive bacterium Bacillus subtilis. nih.gov This body of evidence suggests that a hybrid molecule like this compound likely possesses antibacterial properties, warranting direct experimental validation.

Table 1: In Vitro Antibacterial Activity of Structurally Related Quinoline and Benzoxazole Derivatives
Compound/Derivative ClassBacterial Strain(s)Reported Activity (MIC in µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25 nih.gov
8-Hydroxyquinoline DerivativesGram-positive & Gram-negative bacteriaVariable, with some MICs as low as 10⁻⁶ mg/mL nih.gov
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivativesGram-positive & Gram-negative bacteria1.56 - 6.25 nih.gov
3-(2-Benzoxazol-5-yl)alanine derivativesBacillus subtilisSelectively active nih.gov

Antifungal Activity (In Vitro)

The quinolin-8-ol scaffold is a well-established pharmacophore in the development of antifungal agents. nih.gov A study on 5-hydrazonomethyl-quinolin-8-ol derivatives, which share the core 5-substituted quinolin-8-ol structure, demonstrated potent in vitro antifungal activity. nih.gov Several of these derivatives were more effective than the standard drug fluconazole (B54011) against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, with IC50 values below 3 µM. nih.gov Furthermore, novel 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives have shown remarkable potency against a panel of pathogenic fungi, including drug-resistant Candida auris, with MICs as low as ≤ 0.0313 μg/mL. nih.gov

Benzoxazole derivatives have also been identified as promising antifungal candidates. nih.gov For example, 2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO) exhibited fungistatic activity against various Candida species. mdpi.com The combined structural features in this compound suggest a strong potential for antifungal action, likely through mechanisms such as metal ion chelation disrupting fungal enzymes.

Table 2: In Vitro Antifungal Activity of Structurally Related Quinoline and Benzoxazole Derivatives
Compound/Derivative ClassFungal Strain(s)Reported ActivityReference
5-Hydrazonomethyl-quinolin-8-ol derivativesC. albicans, A. fumigatus, C. neoformansIC50 < 3 µM (more potent than fluconazole) nih.gov
8-Hydroxyquinolin-5-ylidene thiosemicarbazone derivativesC. gattii, C. neoformans, C. glabrata, C. aurisMIC ≤ 0.0313 - 2 µg/mL nih.gov
2-(2'-hydroxy-5'-aminophenyl) benzoxazole (HAMBO)Candida spp.Fungistatic activity mdpi.com
Benzo[f]quinolinium saltsCandida albicansInhibition zone up to 30 mm nih.gov

Quorum Sensing (QS) Inhibition in Bacterial Pathogens

There is currently no direct scientific evidence to suggest that this compound functions as a quorum sensing inhibitor. Research into QS inhibitors has explored related heterocyclic structures. For instance, quinazolinone-based scaffolds, which are structurally analogous to the quinoline ring system, have been developed as inhibitors of the Pseudomonas aeruginosa PqsR protein, a key regulator in the pqs quorum sensing system. researchgate.net However, in a study designing PqsR inhibitors based on a benzimidazole (B57391) scaffold, replacement of the benzimidazole with a benzo[d]oxazol-2-amine moiety resulted in a complete loss of inhibitory activity, suggesting that the benzoxazole ring may not be favorable for interacting with this specific QS target. dntb.gov.ua

Anti-Proliferative Activity and Cell Cycle Modulation (In Vitro Cellular Models)

The anticancer properties of quinoline and benzoxazole heterocycles are widely recognized, with various derivatives demonstrating cytotoxicity against numerous cancer cell lines through diverse mechanisms. nih.govnih.gov

Mechanisms in Cancer Cell Lines (e.g., MCF-7, HCT 116, HepG-2, A549)

While this compound has not been specifically tested in the cell lines listed, extensive research on its structural components provides a strong basis for its potential anti-proliferative mechanisms.

A study on novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives, which feature a benzimidazole ring as a close analog to the benzoxazole ring, revealed significant antitumor activity. mdpi.com The lead compound from this series induced G2/M phase cell cycle arrest in HepG-2 (human liver cancer) cells by inhibiting CDK activity and activating the p53 protein. mdpi.com It also triggered apoptosis through the regulation of Bcl-2 family proteins, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. mdpi.com

Similarly, derivatives of 2H-benzo[b] nih.govnih.govoxazin-3(4H)-one, which contain a related oxazole (B20620) ring structure, showed potent inhibitory effects against A549 (human lung cancer) cells, with IC50 values in the low micromolar range. mdpi.com The mechanism was linked to the induction of apoptosis and an increase in reactive oxygen species (ROS). mdpi.com Other quinoline derivatives have demonstrated significant cytotoxicity against HCT116 (human colon cancer) cells, arresting the cell cycle and inducing apoptosis. In MCF-7 (human breast cancer) cells, certain peptide extracts from rapeseed meal have shown high antiproliferative activity.

These findings collectively suggest that this compound is likely to exhibit anti-proliferative activity through mechanisms that may include induction of apoptosis, generation of ROS, and cell cycle arrest, particularly at the G2/M phase.

Table 3: Anti-Proliferative Mechanisms of Structurally Related Compounds in Cancer Cell Lines
Compound/Derivative ClassCell Line(s)Observed Mechanism(s)Reference
2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesHepG-2, SK-OV-3G2/M phase arrest, p53 activation, apoptosis induction (caspase-9/3 activation) mdpi.com
2H-Benzo[b] nih.govnih.govoxazin-3(4H)-one derivativesA549, HCT-116, MCF-7Apoptosis induction, increased Reactive Oxygen Species (ROS) mdpi.com
2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinolineHCT116G2/M phase arrest, ROS production, apoptosis induction, PI3K/AKT/mTOR pathway modulation
Quinoline-8-sulfonamide derivativesA549Reduced cell viability, cell cycle modulation researchgate.net

Amyloid-Beta Aggregation Inhibition in Cellular Models

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. The ability of a compound to inhibit this process is a key indicator of its therapeutic potential. While direct studies on this compound in cellular models are not extensively documented in the reviewed literature, the inhibitory activity of related compounds has been assessed using established methods like the Thioflavin T (ThT) fluorescence assay, which quantifies the formation of amyloid fibrils. nih.govnih.govscienceopen.com

In cellular contexts, such as the human neuroblastoma SH-SY5Y cell line, Aβ-induced toxicity is a common model to evaluate the protective effects of potential drugs. nih.gov Compounds that successfully reduce Aβ aggregation are expected to show a corresponding decrease in cytotoxicity in these models. nih.govscienceopen.com Saponins isolated from the cactus Polaskia chichipe, for example, have demonstrated both the inhibition of Aβ aggregation and protective effects against Aβ-associated toxicity in SH-SY5Y cells. nih.gov Given that the 8-hydroxyquinoline scaffold is a known metal chelator and can interfere with metal-ion-dependent Aβ aggregation, it is hypothesized that this compound would exhibit similar inhibitory properties in cellular environments.

Neuroprotective Properties in Neuroblastoma Cell Lines (e.g., SH-SY5Y)

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative disorders and evaluating the neuroprotective effects of chemical compounds. mdpi.compeerj.com Studies have shown that the core structure of 8-hydroxyquinoline and its derivatives can protect these cells from various neurotoxic insults, including high glucose levels and oxidative stress. peerj.com

For instance, pretreatment with 8-hydroxyquinoline, clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), and nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) significantly increased the viability of SH-SY5Y cells exposed to high-glucose conditions. peerj.com These compounds were found to attenuate the expression of calpain, a protein involved in cell death pathways. peerj.com Another study demonstrated that a derivative linking 8-hydroxyquinoline with (R)-alpha-lipoic acid provided significant neuroprotection against cytotoxicity induced by 6-hydroxydopamine (6-OHDA) and hydrogen peroxide (H₂O₂) in SH-SY5Y cells. mdpi.com Genistein has also shown protective effects in SH-SY5Y cells overexpressing mutant α-synuclein by reducing oxidative stress and apoptosis. nih.gov These findings strongly suggest that the 8-hydroxyquinoline moiety within this compound contributes potent neuroprotective properties.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying which structural features are essential for biological activity. For this compound, the SAR is primarily dictated by the interplay between the benzoxazole and 8-hydroxyquinoline rings and the effects of various substituents.

Impact of Substituent Effects on Biological Activity

The biological activity of quinoline and benzoxazole derivatives can be significantly modulated by the nature and position of substituents. nih.gov

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, is a common strategy to enhance biological activity. In a series of 8-[(1H-benzo[d]imidazol-2-yl)methoxy] quinoline derivatives, a compound featuring two bromo groups at the 5th and 7th positions of the quinoline ring emerged as the most potent antimicrobial agent. nih.gov Similarly, for certain quinoline derivatives, 6-chloro analogues showed the highest anticancer activity. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents play a critical role. For benzothiazole-isoquinoline derivatives, electron-withdrawing groups like chlorine had a notable effect on enzyme inhibition. iosrjournals.org SAR studies on benzoxazole derivatives suggest that the presence of both electron-withdrawing and electron-releasing groups can enhance antiproliferative and antimicrobial effects, depending on their position. researchgate.net

Steric Factors: The size and position of substituents can influence how a molecule fits into a biological target. For azaaromatic derivatives of benzoxazolylalanine, replacing a smaller ring with a larger quinoline substituent significantly increased cytotoxicity. nih.gov

Table 1: Impact of Substituents on Biological Activity of Related Heterocyclic Compounds
Core ScaffoldSubstituent Type/PositionObserved EffectReference
QuinolineBromo groups at C5 and C7Enhanced antimicrobial activity nih.gov
QuinolineChloro group at C6Increased anticancer potency nih.gov
Benzothiazole-IsoquinolineElectron-withdrawing groups (e.g., Cl)Modulated enzyme inhibition iosrjournals.org
BenzoxazoleThiophene substituentHigh inhibitory activity in lymphoma cells researchgate.net
BenzoxazolylalanineQuinoline substituentSignificantly increased cytotoxicity nih.gov

Identification of Key Pharmacophoric Elements

A pharmacophore model outlines the essential molecular features necessary for biological activity. For this compound, the key elements are derived from its constituent heterocyclic systems.

8-Hydroxyquinoline Moiety: This is a classic pharmacophore, primarily recognized for its ability to chelate metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. This action is critical for its role in modulating metalloenzymes and interfering with metal-driven pathological processes like Aβ aggregation in Alzheimer's disease. The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a bidentate chelation site.

Benzoxazole Ring: The benzoxazole scaffold is considered a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibition. nih.gov Pharmacophore models generated for cytotoxic benzoxazole derivatives often include hydrophobic regions and hydrogen bond acceptors as key features. nih.gov

Combined Scaffold: The fusion of these two pharmacophores creates a multi-target ligand. The planar, aromatic nature of the combined ring system allows for potential π-π stacking interactions with biological targets, while the heteroatoms (N, O) can participate in crucial hydrogen bonding.

Ligand Efficiency (LE) Analysis

Ligand Efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, normalized for its size (heavy atom count). It helps in selecting compounds that are more likely to be developed into successful drugs. Based on a review of the available literature, specific Ligand Efficiency (LE) data for this compound has not been reported.

DNA Interaction Mechanisms

The ability of quinoline-based compounds to interact with DNA is a well-established mechanism for their anticancer and antimicrobial activities. These interactions can occur through several modes, most notably intercalation, where the planar aromatic structure of the compound inserts itself between the base pairs of the DNA double helix. researchgate.net

However, for compounds structurally related to this compound, the role of direct DNA binding as the primary cytotoxic mechanism has been questioned. A study on benzazolo[3,2-alpha]quinolinium chlorides, which are also DNA intercalators, found that the most cytotoxic analog in their series exhibited the weakest binding to DNA. nih.gov This result suggests that while DNA interaction occurs, it may not be the principal driver of the compound's antiproliferative action, which might instead be linked to other downstream effects like the inhibition of DNA-interacting enzymes (e.g., topoisomerases). researchgate.netnih.gov Therefore, while this compound possesses the structural characteristics of a DNA intercalator, its biological effects are likely the result of a multi-faceted mechanism that may not be solely dependent on direct DNA binding.

Binding Modes (e.g., Intercalation)

There is no specific information available in the scientific literature detailing the binding modes, including intercalation, of this compound with DNA or other biological targets. Molecular docking and simulation studies, which could provide theoretical insights into its potential binding interactions, have not been published for this specific compound.

Fluorescence Quenching Studies for DNA Binding

Similarly, a search of scientific databases yields no fluorescence quenching studies specifically investigating the DNA binding properties of this compound. Such studies are crucial for determining the binding affinity and mechanism of interaction between a compound and DNA. The absence of this data prevents a quantitative assessment of its DNA-binding capabilities.

Advanced Material Science Applications Non Biological

Corrosion Inhibition Studies in Industrial Systems

While specific studies focusing exclusively on 5-(Benzo[d]oxazol-2-yl)quinolin-8-ol are not extensively documented in publicly available research, the foundational components of the molecule, 8-hydroxyquinoline (B1678124) and benzoxazole (B165842) derivatives, are well-established as effective corrosion inhibitors. For instance, novel oxazole (B20620) and imidazole (B134444) derivatives based on 8-hydroxyquinoline have been synthesized and evaluated for their ability to protect mild steel in acidic environments like 1M HCl. researchgate.net These studies demonstrate that such compounds can act as excellent mixed-type inhibitors. researchgate.net Their efficacy is attributed to the formation of a protective complex on the metal surface, a mechanism confirmed by UV-visible studies and scanning electron microscope (SEM) imaging. researchgate.net

Similarly, other heterocyclic compounds containing oxadiazole rings have been shown to mitigate the corrosion of mild steel in acidic pickling solutions. acs.org The inhibitive action of these molecules is typically concentration-dependent and involves adsorption onto the metal surface, following models like the Langmuir adsorption isotherm. acs.orgresearchgate.net This adsorption creates a barrier that reduces the active corrosion sites. acs.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are standard methods to evaluate the performance of these inhibitors. researchgate.netresearchgate.net

The general principle relies on the heteroatoms (nitrogen and oxygen) present in the molecular structure, which can donate lone pair electrons to the vacant d-orbitals of metal atoms, forming a stable, protective film on the surface. researchgate.net

Applications in Dyes and Sensing Technologies

The chromophoric and chelating properties of the 8-hydroxyquinoline (oxine) scaffold, a core part of this compound, make its derivatives highly suitable for applications in dyes and chemical sensors. mdpi.com

In the realm of dyes, 8-hydroxyquinoline is a known precursor for synthesizing various azo dyes. researchgate.netijacskros.com These dyes, characterized by the -N=N- functional group, are known for their intense coloration and are synthesized through diazotization and coupling reactions. mdpi.comresearchgate.netmdpi.com For example, heterocyclic azo dyes have been synthesized by coupling diazotized anilines with quinolin-8-ol and its derivatives. researchgate.net The resulting compounds have applications in dyeing various materials. mdpi.com The introduction of heterocyclic rings into azo dyes often enhances their properties. researchgate.net

For sensing technologies, 8-hydroxyquinoline derivatives are prominent as chemosensors for metal ions. mdpi.com The ability of the 8-hydroxyquinoline moiety to form stable complexes with various metal ions is a key feature. ijacskros.com This complexation often results in a detectable change in the compound's optical properties, such as a shift in UV-Vis absorption or fluorescence emission, enabling colorimetric or fluorometric detection of specific ions. mdpi.com For instance, a sensor for lead (Pb²⁺) was developed using a Schiff base ligand, demonstrating the utility of such compounds in detecting toxic heavy metals. nih.gov The mechanism typically involves the nitrogen and oxygen atoms of the ligand donating electrons to the metal ion. nih.gov

While direct applications of this compound in dye-sensitized solar cells (DSSCs) are not specifically reported, related benzo[h]quinolin-10-ol derivatives have been successfully used as co-sensitizers to improve the photovoltaic performance of these devices. nih.gov

Use in Polymer Science and Synthesis of Nanomaterials

The structural features of this compound suggest its potential as a monomer or functional unit in the synthesis of advanced polymers and nanomaterials. The benzoxazole ring is a known component in thermally stable polymers and fluorescent materials.

In polymer science, derivatives of 8-hydroxyquinoline can be incorporated into polymer chains to create materials with specific functionalities. For example, polymeric metal complexes containing 8-hydroxyquinoline have been synthesized and investigated as photosensitizers in dye-sensitized solar cells.

Regarding nanomaterials, the synthesis of various nanostructures can be catalyzed or directed by specific organic molecules. For instance, acid-decorated magnetic dendrimer nanoparticles have been used as highly effective and recyclable catalysts for the synthesis of complex quinoline (B57606) derivatives. researchgate.net This highlights how specialized organic structures can facilitate the creation of nanomaterials.

Furthermore, the synthesis of complex heterocyclic systems, such as imidazoles, has been achieved using benzoxazole-containing methanimines as key intermediates. mdpi.comresearchgate.net These synthetic pathways demonstrate the reactivity of the benzoxazole moiety and its potential to be used in building more complex molecular and supramolecular structures, which could include functional polymers or components of nanomaterials.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Strategies for Quinoline-Benzoxazole Systems

The synthesis of quinoline-benzoxazole hybrids has traditionally relied on multi-step procedures. However, the future of synthesizing these systems is moving towards more efficient and environmentally friendly methods. Recent advancements focus on C-H bond functionalization, which offers a direct and atom-economical approach to creating these complex molecules. nih.gov For instance, transition metal-catalyzed cross-coupling reactions are being explored to directly link pre-functionalized quinoline (B57606) and benzoxazole (B165842) precursors. nih.gov Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents like water, are gaining traction to reduce the environmental impact of these synthetic processes. mdpi.com One-pot multi-component reactions are also being developed to streamline the synthesis of quinoline derivatives, offering high yields and operational simplicity. researchgate.net

A significant area of development is the use of novel catalytic systems. For example, rhodium-catalyzed C-H/C-H cross-coupling has been successfully used to synthesize unsymmetrical heterobiaryl compounds, including those containing quinoline and benzoxazole moieties. nih.gov These methods often involve the formation of key intermediates like a five-membered rhodacycle, with the reaction mechanism being elucidated through techniques such as Density Functional Theory (DFT) calculations. nih.gov The development of metal-free methodologies, such as Brønsted acid-catalyzed Friedel-Crafts reactions, also presents a promising avenue for the functionalization of quinolines. nih.gov

Synthetic Strategy Description Key Advantages References
C-H Bond Functionalization Direct coupling of C-H bonds in quinoline and benzoxazole precursors.Atom-economical, reduces pre-functionalization steps. nih.gov
Transition Metal Catalysis Use of catalysts like rhodium and palladium for cross-coupling reactions.High efficiency and selectivity. nih.gov
Microwave-Assisted Synthesis Application of microwave irradiation to accelerate reaction rates.Reduced reaction times, often higher yields. mdpi.com
One-Pot Multi-Component Reactions Combining multiple reactants in a single vessel to form the final product.High efficiency, simplified procedures. researchgate.net
Green Chemistry Approaches Utilization of environmentally benign solvents and catalysts.Reduced environmental impact. mdpi.com

Integration of Advanced Computational Methods for Predictive Modeling

Advanced computational methods are becoming indispensable tools in the study of quinoline-benzoxazole systems. In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and molecular dynamics (MD) simulations are being employed to predict the biological activities and physicochemical properties of these compounds before their synthesis. researchgate.netnih.gov

Molecular docking studies, for example, are used to predict the binding affinity and interaction modes of quinoline-benzoxazole derivatives with various biological targets, such as enzymes and receptors. researchgate.netrsc.org This allows for the rational design of more potent and selective inhibitors. For instance, docking studies on benzoxazole derivatives have identified key interactions with the active site of thymidylate synthase, a crucial enzyme in DNA synthesis and a target for anticancer drugs. researchgate.net

QSAR models, both 2D and 3D, are being developed to establish a mathematical relationship between the chemical structure and biological activity of these compounds. nih.gov These models help in identifying the key structural features that are important for a particular biological activity, thereby guiding the synthesis of new and more active derivatives. nih.gov MD simulations provide insights into the dynamic behavior of these molecules and their complexes with biological targets, helping to understand the stability and conformational changes that occur upon binding.

Computational Method Application Key Insights References
Molecular Docking Predicts binding modes and affinities to biological targets.Identifies key interactions for rational drug design. researchgate.netrsc.org
QSAR (2D and 3D) Correlates chemical structure with biological activity.Guides the design of more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of molecules and their complexes.Provides information on stability and conformational changes. nih.gov
Density Functional Theory (DFT) Elucidates electronic structure and reactivity.Helps in understanding reaction mechanisms and photophysical properties. nih.gov

Exploration of New Biological Targets and Mechanisms (In Vitro)

The quinoline-benzoxazole scaffold has shown promise against a variety of biological targets. In vitro studies are crucial for identifying new targets and elucidating the mechanisms of action of these compounds.

One of the primary areas of investigation is their anticancer activity. Quinoline-benzoxazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. researchgate.net For instance, certain hybrid compounds have demonstrated significant anti-proliferative activity against breast cancer and leukemia cell lines. researchgate.net The proposed mechanisms of action include the inhibition of key enzymes involved in cancer progression, such as topoisomerase II and ATP synthase. plos.orgmdpi.com

In addition to their anticancer properties, these compounds are also being explored for their antimicrobial activities. Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The development of these compounds as antimicrobial agents is particularly important in the face of growing antibiotic resistance.

Furthermore, the neuroprotective potential of quinoline-benzoxazole derivatives is an emerging area of research. Studies have shown that these compounds can protect neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov

Biological Target/Mechanism In Vitro Findings Potential Therapeutic Application References
Anticancer Cytotoxicity against various cancer cell lines; inhibition of topoisomerase II and ATP synthase.Cancer therapy. researchgate.netplos.orgmdpi.com
Antimicrobial Activity against Gram-positive and Gram-negative bacteria.Treatment of bacterial infections. nih.gov
Neuroprotection Protection of neuronal cells from damage.Treatment of neurodegenerative diseases. nih.gov

Design of Multi-Target Directed Ligands (MTDLs) based on the Quinoline-Benzoxazole Scaffold

The concept of "one molecule, multiple targets" is a promising strategy in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinoline-benzoxazole scaffold is an excellent platform for the design of Multi-Target Directed Ligands (MTDLs) due to the diverse biological activities associated with its constituent moieties. nih.gov

By strategically modifying the quinoline-benzoxazole core, it is possible to design ligands that can simultaneously interact with multiple biological targets. For example, in the context of Alzheimer's disease, an MTDL could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the pathology of the disease. Similarly, in cancer therapy, an MTDL could be designed to target both a specific kinase and a DNA-intercalating pathway.

The design of MTDLs often involves the use of computational methods to predict the binding of the ligand to multiple targets. The molecular hybridization approach, which combines two or more pharmacophores into a single molecule, is a common strategy for developing MTDLs. nih.gov

MTDL Design Strategy Target Combination Therapeutic Area References
Molecular Hybridization Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B)Alzheimer's Disease
Pharmacophore Merging Kinase Inhibition and DNA IntercalationCancer nih.gov

Advancements in Optoelectronic and Sensing Applications

Beyond their biological applications, quinoline-benzoxazole derivatives are gaining attention for their unique photophysical properties, making them suitable for optoelectronic and sensing applications. The extended π-conjugated system in these molecules often leads to interesting fluorescence and charge-transfer characteristics.

These compounds are being investigated as fluorescent chemosensors for the detection of metal ions and other analytes. researchgate.net The binding of an analyte to the quinoline-benzoxazole scaffold can induce a change in its fluorescence properties, allowing for sensitive and selective detection. For example, quinoline-based chemosensors have been developed for the detection of Pb2+ ions. The design of these sensors often involves incorporating a specific binding site for the target analyte into the molecular structure.

In the field of optoelectronics, these compounds are being explored as materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Their ability to absorb and emit light in the visible region of the electromagnetic spectrum, coupled with their good thermal stability, makes them promising candidates for these applications. The photophysical properties of these molecules can be tuned by modifying their chemical structure, allowing for the development of materials with specific optical and electronic properties. researchgate.net

Application Key Property Example References
Fluorescent Chemosensors Analyte-induced fluorescence change.Detection of metal ions like Pb2+. researchgate.net
Organic Light-Emitting Diodes (OLEDs) Electroluminescence.Emissive layer materials.
Dye-Sensitized Solar Cells (DSSCs) Light absorption and charge transfer.Sensitizers to improve power conversion efficiency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.